molecular formula C15H17N3O5S2 B2411981 ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)thiazole-4-carboxylate CAS No. 325987-83-5

ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)thiazole-4-carboxylate

Cat. No. B2411981
CAS RN: 325987-83-5
M. Wt: 383.44
InChI Key: DAVMUXUIXAYWHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)thiazole-4-carboxylate is a complex organic compound. It contains a thiazole ring, which is a type of heterocyclic compound that has various applications in medicinal chemistry . Thiazoles are often used as building blocks in the synthesis of various therapeutic agents, including antibacterial, antifungal, anti-HIV, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by techniques like FTIR and NMR . These techniques can provide information about the functional groups present in the compound and their arrangement.

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of thiazole derivatives, including ethyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)thiazole-4-carboxylate. These compounds are synthesized through various chemical reactions and characterized using spectroscopic methods to confirm their structures. For instance, the synthesis of ethyl 2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was achieved by cyclizing thioamide with 2-chloroacetoacetate, demonstrating the versatility of thiazole compounds in organic synthesis (Tang Li-jua, 2015).

Antitumor Activity

Ethyl 2-substituted-aminothiazole-4-carboxylate analogs have been synthesized and tested for their in vitro antitumor activity against human tumor cell lines. These compounds showed potential anticancer activity, with certain derivatives exhibiting remarkable activity against specific leukemia cell lines. This highlights the potential of thiazole derivatives in the development of new anticancer agents (H. El-Subbagh, A. Abadi, J. Lehmann, 1999).

Photophysical and Singlet Oxygen Activation Properties

Thiazole derivatives have been studied for their photophysical properties and their ability to activate singlet oxygen, which is of interest in the field of photodynamic therapy and the development of photosensitizers. For example, ethyl 2-arylthiazole-5-carboxylates were investigated for their photophysical properties and singlet oxygen activation, suggesting their potential applications in medicinal chemistry and materials science (M. Amati et al., 2010).

Antimicrobial Activity

The antimicrobial activity of thiazole derivatives has also been a subject of research, where compounds like ethyl 2-amino-4-methylthiazole-5-carboxylate and its derivatives were evaluated against various strains of bacteria and fungi. These studies contribute to the search for new antimicrobial agents capable of combating resistant strains of microorganisms (N. Desai, N. Bhatt, S. Joshi, 2019).

Future Directions

Future research could focus on exploring the potential therapeutic applications of this compound, given the known activities of similar thiazole derivatives . Additionally, further studies could aim to optimize the synthesis process and investigate the compound’s mechanism of action.

Mechanism of Action

properties

IUPAC Name

ethyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O5S2/c1-4-23-14(20)12-9-24-15(16-12)17-13(19)10-5-7-11(8-6-10)25(21,22)18(2)3/h5-9H,4H2,1-3H3,(H,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAVMUXUIXAYWHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.